Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt

Dye Intermediate Aqueous Solubility Counter‑Ion Effect

Ethyl 3‑carboxylate‑[1‑(2,5‑disulfophenyl)]‑2‑pyrazolin‑5‑one dipotassium salt (CAS 139767‑85‑4) is a synthetic pyrazolin‑5‑one derivative that belongs to the sulfophenyl‑substituted pyrazolone class of dye intermediates [REFS‑1]. Its structure incorporates a 2,5‑disulfophenyl substituent, a 3‑position ethyl carboxylate ester, and two potassium counter‑ions [REFS‑2].

Molecular Formula C12H12N2O9S2
Molecular Weight 392.353
CAS No. 139767-85-4
Cat. No. B593710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt
CAS139767-85-4
Molecular FormulaC12H12N2O9S2
Molecular Weight392.353
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C12H12N2O9S2/c1-2-23-12(16)8-6-11(15)14(13-8)9-5-7(24(17,18)19)3-4-10(9)25(20,21)22/h3-5H,2,6H2,1H3,(H,17,18,19)(H,20,21,22)
InChIKeyPFBINBGMVFPGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3‑carboxylate‑[1‑(2,5‑disulfophenyl)]‑2‑pyrazolin‑5‑one dipotassium salt (CAS 139767‑85‑4) – Procurement‑Relevant Identity and Class Positioning


Ethyl 3‑carboxylate‑[1‑(2,5‑disulfophenyl)]‑2‑pyrazolin‑5‑one dipotassium salt (CAS 139767‑85‑4) is a synthetic pyrazolin‑5‑one derivative that belongs to the sulfophenyl‑substituted pyrazolone class of dye intermediates [REFS‑1]. Its structure incorporates a 2,5‑disulfophenyl substituent, a 3‑position ethyl carboxylate ester, and two potassium counter‑ions [REFS‑2]. The compound is utilized primarily as a coupling component in the manufacture of acid, reactive, and direct azo dyes [REFS‑3].

ClassSulfophenyl pyrazolone dye intermediate
Structure2,5-disulfophenyl and 3-ethyl carboxylate ester
Use contextCoupling component for acid, reactive, direct azo dyes

Why Generic Pyrazolone Substitution Fails – Critical Structure‑Property Divergence of Ethyl 3‑carboxylate‑[1‑(2,5‑disulfophenyl)]‑2‑pyrazolin‑5‑one dipotassium salt


Pyrazolone‑based dye intermediates cannot be freely interchanged because the spatial arrangement and number of sulfonic acid groups, the nature of the 3‑position substituent, and the counter‑ion identity collectively govern aqueous solubility, coupling reactivity, and ultimate dye fastness [REFS‑1]. The target compound combines a 2,5‑disulfophenyl motif, an ethyl carboxylate ester at C‑3, and potassium cations, a combination that is structurally distinct from the more common mono‑sulfonated, 3‑carboxy, or 3‑methyl pyrazolones [REFS‑2]. Substitution with a generic pyrazolone lacking this precise substitution pattern risks altered solubility kinetics and divergent hue development during azo coupling [REFS‑3].

Sulfonation pattern
2,5-disulfophenyl versus common 4-sulfophenyl may shift coupling reactivity and hue development.
3‑position substituent
Ethyl ester may alter pH sensitivity relative to 3‑carboxy or 3‑methyl analogues, affecting process control.
Counter‑ion identity
Dipotassium salt form influences solubility, hygroscopicity, and handling compared to free acid or sodium salts.

Quantitative Differentiation Evidence for Ethyl 3‑carboxylate‑[1‑(2,5‑disulfophenyl)]‑2‑pyrazolin‑5‑one dipotassium salt Versus Closest Analogs


Enhanced Aqueous Solubility via Dual Sulfonate Groups and Dipotassium Counter‑Ions

The target compound, bearing two sulfonate groups neutralized by potassium ions, is described as having enhanced water solubility relative to the free‑acid or monosodium forms [REFS‑1]. Quantitative solubility data for the target compound itself is not publicly available; however, the structurally analogous 3‑carboxy‑1‑(2,5‑disulfophenyl)‑2‑pyrazolin‑5‑one (CAS 6411‑56‑9, free acid) shows a water solubility of approximately 25 mg/mL, while the dipotassium salt is expected to exceed this by a factor of at least 2–5× based on the general solubilizing effect of potassium counter‑ions in disulfonated pyrazolones [REFS‑2]. This inference is drawn from class‑level behavior of sulfonated pyrazolone salts used in liquid dye formulations [REFS‑3].

Aqueous solubility
Class-level
Inferred ≥2‑fold improvement over free acid
Supports formulation convenience in aqueous dye baths.
Direct solubility data not available; inferred from disulfonate‑dipotassium class behavior.
Dye Intermediate Aqueous Solubility Counter‑Ion Effect

Substitution Pattern Differentiates Coupling Reactivity from Mono‑Sulfonated Pyrazolones

The 2,5‑disulfophenyl substitution pattern places sulfonate groups in both ortho and para positions relative to the pyrazolone N‑1 attachment, whereas the commodity intermediate Pyrazolone T (1‑(4‑sulfophenyl)‑3‑carboxy‑5‑pyrazolone, CAS 118‑47‑8) carries only a single para‑sulfonate [REFS‑1]. In reactive dye patents, 2,5‑disulfophenyl‑substituted pyrazolones are explicitly claimed to produce greenish‑yellow to reddish‑yellow shades with distinct fastness profiles compared to their 4‑sulfophenyl counterparts, though specific ΔE or fastness ratings for the ethyl ester dipotassium salt were not located [REFS‑2]. The presence of the ortho‑sulfonate group is expected to influence the electronic environment at the coupling site, potentially altering the λmax and molar extinction coefficient of the resulting azo dye [REFS‑3].

Hue & fastness profile
Class-level
2,5‑disulfophenyl yields greenish‑yellow to reddish‑yellow shifts versus 4‑sulfophenyl couplers.
Enables targeted hue without blending multiple couplers.
No quantitative ΔE or fastness ratings located for this exact compound.
Azo Coupling Dye Synthesis Positional Isomer Effect

Ethyl Ester at C‑3 Confers Differential Reactivity Versus 3‑Carboxy or 3‑Methyl Analogues

The 3‑position ethyl carboxylate ester distinguishes this compound from the widely used 3‑carboxy (Pyrazolone T) and 3‑methyl pyrazolone intermediates [REFS‑1]. The ester functionality reduces the acidity of the 3‑position substituent relative to the free carboxylic acid (pKa shift from approximately 3–4 for –COOH to non‑ionizable for –COOEt), which can moderate the pH sensitivity of the coupling reaction and potentially reduce unwanted side reactions during diazotization [REFS‑2]. In patent literature on photographic filter dyes, the related 3‑acetyl‑1‑(2,5‑disulfophenyl)‑2‑pyrazolin‑5‑one is employed specifically for its decoloration properties with sulfite treatment, a behavior that is substituent‑dependent [REFS‑3].

pH sensitivity
Reported
Ethyl ester is non‑ionizable at coupling pH 8–10; 3‑carboxy analogue pKa ~3.5.
Simplifies process control and may improve batch consistency.
Kinetic comparison data not directly available.
Ester Hydrolysis Dye Intermediate Stability Functional Group Compatibility

Dipotassium Salt Form Provides Handling and Storage Advantages Over Free Acid Forms

The dipotassium salt form of this compound is expected to exhibit lower hygroscopicity and better solid‑state stability compared to the free sulfonic acid form (CAS 6411‑56‑9) [REFS‑1]. While direct stability data are absent, general class behavior of sulfonated pyrazolone salts indicates that potassium salts are less prone to deliquescence than sodium analogues and show reduced caking during storage [REFS‑2]. The molecular weight of 392.35 g/mol (free acid basis) with two potassium counter‑ions suggests a well‑defined, crystalline material suitable for accurate stoichiometric dispensing in synthesis protocols [REFS‑3].

Handling & storage
Class-level
Expected lower hygroscopicity and reduced caking versus free sulfonic acid.
Enables accurate stoichiometric dispensing and storage.
Direct moisture uptake data not available; based on potassium salt class behavior.
Salt Form Selection Hygroscopicity Shelf Stability

Optimal Application Scenarios for Ethyl 3‑carboxylate‑[1‑(2,5‑disulfophenyl)]‑2‑pyrazolin‑5‑one dipotassium salt Based on Structural Differentiation


Synthesis of High‑Solubility Orange‑Hued Disazo Dyes for Cellulosic Fibers

The combination of dual sulfonate groups and dipotassium counter‑ions makes this compound particularly suitable as a coupling component in disazo dyes requiring high aqueous solubility for liquid formulation. Patent literature demonstrates that 2,5‑disulfophenyl‑pyrazolone derivatives produce orange‑hued dyes with excellent color stability over a wide pH range when coupled with stilbene‑based tetrazonium salts [REFS‑1]. The ethyl ester functionality may further modulate the exhaustion profile onto cellulose compared to 3‑carboxy analogues [REFS‑2].

Precision Synthesis of Reactive Azo Dyes with Controlled Hue and Fastness

The 2,5‑disulfophenyl substitution pattern is explicitly claimed in reactive dye patents for producing greenish‑yellow to reddish‑yellow shades on wool, polyamide, and cellulose with good fastness properties [REFS‑1]. This compound can serve as a drop‑in replacement for mono‑sulfonated pyrazolones when a shift in hue or improvement in wet fastness is desired, though empirical validation of the target shade is required for each specific diazo component [REFS‑2].

Analytical Reference Standard for Tartrazine Side‑Reaction Product Identification

Sulfophenyl‑substituted pyrazolones are known side‑reaction products in FD&C Yellow No. 5 (Tartrazine) synthesis. The distinct 2,5‑disulfophenyl‑3‑ethyl carboxylate structure makes this compound a potential reference marker for UHPLC method development aimed at quantifying non‑Pyrazolone‑T impurities in food color additive batches [REFS‑1]. Its unique retention time and mass spectral signature differentiate it from the standard 4‑sulfophenyl intermediates [REFS‑2].

Photographic Filter Dye Intermediate Requiring Controlled Decoloration Kinetics

Structurally related 3‑acetyl‑1‑(2,5‑disulfophenyl)‑2‑pyrazolin‑5‑one has been employed in photographic silver halide elements as a filter dye that decolorizes upon sulfite treatment during processing [REFS‑1]. The ethyl carboxylate analogue may offer a different decoloration rate owing to altered electron‑withdrawing character at the 3‑position, which can be exploited to tune the bleaching kinetics in multilayer color photographic materials [REFS‑2].

Application
Selection Property
Validation Focus
Orange‑hued disazo dyes for cellulosic fibers
High aqueous solubility and dipotassium form
Solubility in liquid dye formulation and hue development
Reactive azo dyes with controlled hue
2,5‑disulfophenyl substitution pattern
Hue shift and wet fastness validation versus mono‑sulfonated analogues
Analytical reference for tartrazine impurities
Distinct 2,5‑disulfophenyl‑3‑ethyl carboxylate structure
UHPLC retention time and mass spectral differentiation from Pyrazolone T
Photographic filter dye intermediate
Ethyl ester modulates decoloration rate
Bleaching kinetics under sulfite treatment conditions
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